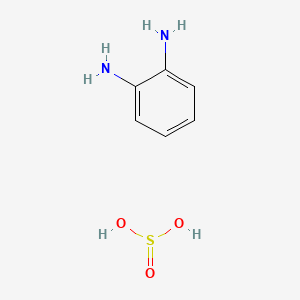

Benzene-o-diamine sulphite

Description

Contextualization within Aromatic Diamine and Sulphur Chemistry

Aromatic diamines, particularly o-phenylenediamine (B120857) (OPD), are foundational molecules in organic synthesis, serving as crucial precursors for a multitude of heterocyclic compounds such as benzimidazoles and benzodiazepines. wikipedia.orgrsc.orgijariie.com The chemical reactivity of the two adjacent amine groups allows for condensation reactions with a variety of reagents to form stable ring structures. chemicalbook.com

The introduction of sulfur-containing entities to aromatic amines significantly broadens their chemical utility and properties. The field of sulfur chemistry in polymers, for instance, has seen the development of polythioamides and other sulfur-containing polymers from aromatic diamines. researchgate.netacs.org These materials often exhibit valuable properties such as high thermal stability, unique metal ion coordination abilities, and high refractive indices. researchgate.net The polymerization of aromatic diamines with reagents like sulfur monochloride can yield high molecular weight, cross-linked polymers. acs.org Furthermore, organic sulfur compounds have historically been investigated as stabilizers to prevent the color degradation of aromatic diamines, which are prone to oxidation when exposed to air. google.comgoogle.com

Benzene-o-diamine sulphite, as a salt, represents a direct interaction between the basic aromatic diamine and the acidic, sulfur-based sulfurous acid. This places it within the broader category of aromatic amine-sulfur compounds, where the sulfur-containing moiety directly influences the properties and reactivity of the aromatic diamine.

Historical Trajectory of Synthesis and Recognition of Sulphite Interactions

The synthesis of the parent compound, o-phenylenediamine, has a long history, with various methods developed over time. A common industrial route involves the reduction of o-nitroaniline. chemicalbook.com Historical laboratory methods have employed reagents such as tin and hydrochloric acid, or zinc dust with an alkali. orgsyn.orgennoreindiachemicals.com A notable method involves the reduction of o-nitroaniline using sodium hydrosulfite, another sulfur-containing compound, highlighting the long-standing use of sulfur reagents in the synthesis of aromatic amines. orgsyn.org A patented method also describes the use of sodium sulphite in the reduction of o-nitroaniline to prepare o-phenylenediamine. google.com

The specific salt, this compound, is formed by the acid-base reaction between o-phenylenediamine and sulfurous acid. alfa-chemistry.com While the exact date of its first synthesis is not prominently documented in major chemical literature, the recognition of interactions between o-phenylenediamine and sulphite ions is noted in specific applications. For example, in the context of enzyme immunoassays, sulphite ions are added to acidic solutions to stabilize the colored product of the o-phenylenediamine reaction. The sulphite acts as a reducing agent, preventing further oxidation of the diamine and thereby stabilizing the developed color for accurate measurement.

Fundamental Academic Significance and Research Gaps

The primary documented academic significance of the o-phenylenediamine-sulphite interaction lies in its application as a stabilizer and in electrochemistry. The ability of sulphite to prevent the oxidation of o-phenylenediamine is a key function utilized in analytical chemistry. researchgate.net

More recent research has explored the electrocatalytic properties of copolymers involving o-phenylenediamine for the purpose of sulfite (B76179) oxidation. researchgate.net Studies have shown that a glassy carbon electrode modified with a copolymer of o-phenylenediamine and a cobalt-porphyrin complex exhibits significant electrocatalytic activity towards sulfite oxidation. researchgate.netdntb.gov.ua This suggests a potential role for materials derived from o-phenylenediamine in the development of electrochemical sensors, for instance, for detecting sulfite in wine. usach.cl

Despite these specific applications, there is a considerable research gap concerning this compound as a distinct chemical entity. The available literature largely focuses on the parent amine or the general interaction with sulphite ions rather than on the properties and potential applications of the isolated salt itself. There is a lack of in-depth studies on its crystal structure, specific reactivity, and potential as a precursor in materials science or organic synthesis. Its utility as a stable, solid source of o-phenylenediamine or as a participant in solid-state reactions remains largely unexplored, representing a clear gap in the current body of chemical research.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 49720-84-5 | alfa-chemistry.comsielc.com |

| Molecular Formula | C₆H₁₀N₂O₃S | alfa-chemistry.comchemsrc.com |

| Molecular Weight | 190.22 g/mol | alfa-chemistry.comchemsrc.com |

| Synonyms | Benzene-1,2-diamine;sulfurous acid; 1,2-Benzenediamine, sulfite (1:1) | alfa-chemistry.comsielc.com |

| Boiling Point | 257°C at 760 mmHg | alfa-chemistry.comchemsrc.com |

| Flash Point | 124.9°C | alfa-chemistry.comchemsrc.com |

Properties

CAS No. |

49720-84-5 |

|---|---|

Molecular Formula |

C6H10N2O3S |

Molecular Weight |

190.22 g/mol |

IUPAC Name |

benzene-1,2-diamine;sulfurous acid |

InChI |

InChI=1S/C6H8N2.H2O3S/c7-5-3-1-2-4-6(5)8;1-4(2)3/h1-4H,7-8H2;(H2,1,2,3) |

InChI Key |

BTYGXDSVOPRYMN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N)N.OS(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations of Benzene O Diamine Sulphite Formation

Contemporary Approaches to o-Phenylenediamine (B120857) Synthesis Utilizing Sulphite Reagents

The reduction of o-nitroaniline to o-phenylenediamine using sulphite reagents represents a significant pathway in industrial chemistry. This method is valued for its efficiency and the avoidance of more hazardous materials commonly used in other reduction techniques.

The core of this synthetic approach lies in the reductive amination of o-nitroaniline, where a nitro group is converted to an amino group. Sodium sulphite has been identified as an effective reducing agent for this transformation. In a typical procedure, o-nitroaniline is reacted with sodium sulphite in an aqueous medium. The reaction proceeds under controlled temperature and pressure to yield o-phenylenediamine.

A patented method outlines a specific process where o-nitroaniline and sodium sulphite are introduced into a reactor in a molar ratio of 1:1.5 to 1:2. Water is used as the solvent, with the weight ratio of sodium sulphite to water ranging from 1:1 to 1:20. The reaction is conducted at a temperature between 50 and 150°C for a duration of 1 to 5 hours. Following the reaction, o-phenylenediamine is separated by crystallization. This process highlights a direct and scalable method for the synthesis of o-phenylenediamine using a readily available sulphite reagent.

The efficiency and yield of the sulphite-mediated synthesis of o-phenylenediamine are highly dependent on the optimization of reaction parameters. Key variables that influence the outcome of the synthesis include the molar ratio of reactants, reaction temperature, reaction time, and the concentration of the sulphite solution.

Research has demonstrated that careful control of these parameters can lead to significant improvements in product yield and purity. For instance, the molar ratio of sodium sulphite to o-nitroaniline is a critical factor; an excess of the reducing agent is typically employed to ensure complete conversion of the starting material. The temperature profile of the reaction must also be carefully managed to prevent side reactions and decomposition of the product.

The following interactive data table summarizes the reaction conditions from a patented industrial process for the synthesis of o-phenylenediamine using sodium sulphite.

| Parameter | Value |

| Reactants | o-Nitroaniline, Sodium Sulphite |

| Molar Ratio (o-Nitroaniline:Sodium Sulphite) | 1 : 1.5-2 |

| Solvent | Water |

| Weight Ratio (Sodium Sulphite:Water) | 1 : 1-20 |

| Reaction Temperature (°C) | 50 - 150 |

| Reaction Time (hours) | 1 - 5 |

| Separation Method | Crystallization |

This optimized process not only ensures a high yield of o-phenylenediamine but also facilitates the separation of the product from the reaction mixture.

Direct Synthesis and Isolation Strategies for Benzene-o-diamine Sulphite Salts

While the synthesis of o-phenylenediamine using sulphite reagents is well-documented, the direct synthesis and isolation of a stable "this compound" salt is not a commonly reported procedure in scientific literature. It is plausible that a sulphite salt of o-phenylenediamine forms as an intermediate in situ during the reduction of o-nitroaniline. Aromatic amines are known to form salts with various acids, and the presence of sulfurous acid (formed from sulphite in an aqueous environment) could lead to the transient formation of such a salt.

The isolation of this salt would likely be challenging due to its potential instability and the equilibrium dynamics within the reaction mixture. The basic nature of the amino groups of o-phenylenediamine would favor salt formation in an acidic to neutral medium. However, the reaction conditions for the reduction of o-nitroaniline are often alkaline, which would disfavor the existence of a stable amine salt.

Strategies for attempting to isolate such a salt could involve:

Careful pH control: Adjusting the pH of the reaction mixture post-reduction to a range where the sulphite salt is stable and can precipitate.

Use of non-aqueous solvents: Conducting the reaction or the salt formation in a solvent that promotes the precipitation of the salt.

Low-temperature crystallization: Attempting to crystallize the salt at reduced temperatures to enhance its stability.

Despite these theoretical strategies, the lack of published data on the isolation and characterization of this compound suggests that it is either not a stable entity under typical conditions or that its isolation has not been a focus of research, with the primary goal being the production of the free diamine.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of o-phenylenediamine is of growing importance in the chemical industry, aiming to reduce the environmental impact and improve the sustainability of the process.

The choice of solvent is a critical aspect of green chemistry. In the sulphite-mediated synthesis of o-phenylenediamine, water is often used as the solvent, which is a significant advantage from an environmental perspective due to its non-toxic, non-flammable, and readily available nature.

While the direct reduction with sodium sulphite does not typically require a catalyst, the broader field of nitroaromatic reduction has seen the development of various catalytic systems to improve efficiency and reduce waste. For instance, catalytic hydrogenation is a common green alternative for producing o-phenylenediamine. However, the sulphite method offers the benefit of avoiding often expensive and sometimes toxic heavy metal catalysts. Future research could explore the possibility of combining sulphite-based reductions with non-toxic, recyclable catalysts to further enhance the green credentials of the process.

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. The reduction of o-nitroaniline with sodium sulphite, in principle, can have a high atom economy.

Crystallographic Analysis and Solid State Structural Elucidation of Benzene O Diamine Sulphite

Single-Crystal X-ray Diffraction Studies for Molecular Geometry and Packing

In the case of Benzene-o-diamine sulphite, it is expected that the o-phenylenediamine (B120857) molecule is doubly protonated to form the Benzene-1,2-diaminium dication, with the sulphite anion (SO₃²⁻) acting as the counter-ion. The molecular geometry and packing can be inferred from analogous structures. For instance, the crystal structure of Benzene-1,2-diaminium bis(hydrogen phosphonate) reveals a monoclinic system with the space group C2/c. iucr.orgresearchgate.net Similarly, Benzene-1,2-diaminium bis(4-methylbenzene-1-sulfonate) crystallizes in the triclinic system with space group P-1. nih.govresearchgate.net These examples suggest that this compound would also form a well-ordered crystalline salt.

The Benzene-1,2-diaminium cation is expected to be essentially planar, with the two ammonium (B1175870) groups (-NH₃⁺) oriented to facilitate extensive hydrogen bonding. The bond lengths and angles within the benzene (B151609) ring would be typical for an aromatic system, while the C-N bond lengths would be consistent with a single bond character.

Table 1: Crystallographic Data for Analogous Benzene-1,2-diaminium Salts

| Parameter | Benzene-1,2-diaminium bis(hydrogen phosphonate) iucr.orgresearchgate.net | Benzene-1,2-diaminium bis(4-methylbenzene-1-sulfonate) nih.govresearchgate.net |

|---|---|---|

| Formula | C₆H₁₀N₂²⁺ · 2H₂PO₃⁻ | C₆H₁₀N₂²⁺ · 2C₇H₇O₃S⁻ |

| Crystal System | Monoclinic | Triclinic |

| Space Group | C2/c | P-1 |

| a (Å) | 13.6564 (6) | 14.8093 (5) |

| b (Å) | 12.3755 (4) | 8.8739 (3) |

| c (Å) | 7.7281 (3) | 19.9919 (6) |

| α (°) | 90 | 69.215 (1) |

| β (°) | 117.586 (1) | 88.082 (1) |

| γ (°) | 90 | 85.959 (1) |

| Volume (ų) | 1157.61 (8) | 2442.2 (1) |

| Z | 4 | 8 |

The crystal packing of this compound is anticipated to be dominated by a robust network of hydrogen bonds. The ammonium groups of the Benzene-1,2-diaminium dication are strong hydrogen bond donors, while the oxygen atoms of the sulphite anion are effective acceptors. This would lead to the formation of extensive N-H···O hydrogen bonds.

In the structure of Benzene-1,2-diaminium bis(hydrogen phosphonate), the cations and anions are linked by N-H···O hydrogen bonds, creating distinct ring motifs, specifically R²₂(9) and R²₂(8) patterns. iucr.orgresearchgate.net Furthermore, O-H···O hydrogen bonds are also present, contributing to a three-dimensional framework. iucr.orgresearchgate.net Similarly, the crystal structure of Benzene-1,2-diaminium bis(4-methylbenzene-1-sulfonate) shows the cations and anions are interlinked by several N—H⋯O hydrogen bonds. nih.govnih.gov

Table 2: Hydrogen Bond Geometry in an Analogous Benzene-1,2-diaminium Salt (Data from Benzene-1,2-diaminium bis(hydrogen phosphonate)) iucr.orgiucr.org

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |

|---|---|---|---|---|

| N1—H1A···O1 | 0.91 (2) | 1.95 (2) | 2.852 (1) | 170 (2) |

| N1—H1B···O3 | 0.91 (2) | 1.87 (2) | 2.766 (1) | 168 (2) |

| N1—H1C···O3 | 0.91 (2) | 2.21 (2) | 2.911 (1) | 134 (2) |

D = donor atom, A = acceptor atom

Anisotropic Displacement Parameters (ADPs), often visualized as thermal ellipsoids, describe the anisotropic nature of atomic vibrations in a crystal lattice. wikipedia.org The size and orientation of the ellipsoid indicate the root-mean-square displacement of an atom in different directions. wikipedia.org In a single-crystal X-ray diffraction experiment on this compound, ADPs would be refined for all non-hydrogen atoms.

The analysis of ADPs can provide insights into the dynamic behavior of the molecule in the solid state. For the Benzene-1,2-diaminium cation, the atoms of the aromatic ring would be expected to show smaller, more isotropic displacements, reflecting their constrained positions within the planar ring. In contrast, the nitrogen and oxygen atoms involved in the flexible and powerful hydrogen bonding network might exhibit more significant anisotropic motion.

Disorder, where a molecule or ion occupies multiple positions in the crystal lattice, could also be identified. For instance, the sulphite anion might exhibit rotational disorder. A detailed disorder analysis would involve refining the occupancies of the different positions to accurately model the electron density. High-quality diffraction data is essential for the reliable determination of ADPs and the modeling of any disorder. mdpi.com

Powder X-ray Diffraction for Polymorphism and Phase Identification

Powder X-ray Diffraction (PXRD) is a powerful technique for the phase identification of crystalline materials and the study of polymorphism. researchgate.netcambridge.org Each crystalline phase of a compound produces a unique diffraction pattern, acting as a "fingerprint" for that specific solid form.

For this compound, PXRD would be an essential tool for quality control, ensuring the phase purity of a bulk sample. Furthermore, by performing PXRD analysis under various conditions (e.g., different temperatures and pressures), the existence of different polymorphs or solvates could be investigated. For example, a study on lithium m-phenylenediamine (B132917) sulfate (B86663) used PXRD to monitor the material's stability over a wide temperature range (100 K to 600 K), confirming the absence of any structural phase transitions. researchgate.netcambridge.org

A typical PXRD analysis of this compound would involve comparing the experimental diffractogram with a calculated pattern generated from single-crystal X-ray data. A good match would confirm the phase identity, while the presence of additional peaks would indicate impurities or the existence of a different crystalline phase.

Hirshfeld Surface Analysis and Quantitative Contributions to Crystal Packing

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. The Hirshfeld surface is a three-dimensional surface that defines the space occupied by a molecule in a crystal, and it is colored according to the nature and strength of the intermolecular contacts.

For this compound, a Hirshfeld surface analysis would provide a detailed picture of the close contacts between the Benzene-1,2-diaminium cations and the sulphite anions. The analysis of a related compound, diaquabis(o-phenylenediamine-κN,N′)nickel(II) naphthalene-1,5-disulfonate, provides a quantitative breakdown of the intermolecular contacts, which can be used to anticipate the interactions in this compound. researchgate.netiucr.org

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of an Analogous Compound (Data from the cation of diaquabis(o-phenylenediamine-κN,N′)nickel(II) naphthalene-1,5-disulfonate) researchgate.netiucr.org

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 44.1 |

| O···H / H···O | 34.3 |

| C···H / H···C | 14.8 |

Solid-State NMR Spectroscopy for Local Environment and Dynamic Insights

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful technique for probing the local atomic environment in solid materials. wikipedia.orgresearchgate.net Unlike solution-state NMR, ssNMR can provide information about the structure and dynamics of molecules in their crystalline form.

For this compound, ¹³C and ¹⁵N ssNMR would be particularly informative. The ¹³C spectrum would show distinct resonances for the chemically inequivalent carbon atoms in the benzene ring, and the chemical shifts would be sensitive to the local packing environment. If multiple polymorphs of this compound exist, ssNMR could be used to distinguish between them, as the different crystal packing would lead to different ¹³C and ¹⁵N chemical shifts.

Furthermore, ssNMR can provide insights into the dynamics of the molecule in the solid state. For example, variable-temperature ssNMR experiments could be used to study the motion of the ammonium groups or potential rotational dynamics of the sulphite anion. While no specific ssNMR data for this compound is currently available, the technique remains a valuable tool for the comprehensive solid-state characterization of such organic salts.

Advanced Spectroscopic Characterization and Electronic Structure of Benzene O Diamine Sulphite

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Assignment and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a fundamental tool for identifying the functional groups within a molecule. For Benzene-o-diamine sulphite, these techniques would probe the vibrational modes of the o-phenylenediammonium cation and the sulphite anion.

In an FT-IR spectrum of this compound, characteristic peaks would be expected for the N-H stretching vibrations of the ammonium (B1175870) groups (-NH₃⁺), typically appearing as a broad band in the range of 3000-3300 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aromatic C=C stretching would produce peaks in the 1450-1600 cm⁻¹ region. For the sulphite anion (SO₃²⁻), characteristic strong absorption bands corresponding to S-O stretching modes would be expected, typically found in the 900-1100 cm⁻¹ region.

Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong and sharp in Raman spectra. The symmetric stretching of the sulphite ion would also be expected to produce a distinct Raman signal.

Table 4.1: Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|---|

| Ammonium (-NH₃⁺) | N-H Stretch | 3000-3300 (broad) | FT-IR |

| Aromatic Ring | C-H Stretch | >3000 | FT-IR, Raman |

| Aromatic Ring | C=C Stretch | 1450-1600 | FT-IR, Raman |

To aid in the precise assignment of experimental vibrational peaks, computational methods such as Density Functional Theory (DFT) are often employed. By creating a theoretical model of the this compound ionic pair, the vibrational frequencies can be calculated. These calculated frequencies, when appropriately scaled, can be correlated with the experimental FT-IR and Raman spectra. This correlation helps to confirm the assignment of complex vibrational modes and can provide insight into the compound's conformational structure and the nature of the ionic interactions between the cation and anion.

High-Resolution Nuclear Magnetic Resonance (NMR) for Chemical Connectivity and Solution Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of a molecule in solution. ¹H NMR and ¹³C NMR would be used to establish the chemical environment of the hydrogen and carbon atoms in the o-phenylenediammonium cation.

The ¹H NMR spectrum would show signals for the aromatic protons and the ammonium protons. Due to the symmetry of the cation, a complex splitting pattern would be expected for the four aromatic protons. The chemical shift of the -NH₃⁺ protons would likely appear as a broad signal, and its position would be highly dependent on the solvent, concentration, and temperature.

The ¹³C NMR spectrum would reveal the number of chemically distinct carbon atoms. For the symmetric o-phenylenediammonium cation, three signals would be anticipated for the six aromatic carbons: one for the two carbons bonded to the ammonium groups and two for the remaining four carbons.

Table 4.2: Hypothetical NMR Data for this compound

| Nucleus | Environment | Expected Chemical Shift Range (ppm) |

|---|---|---|

| ¹H | Aromatic (C-H) | 7.0 - 8.0 |

| ¹H | Ammonium (N-H) | Variable, solvent-dependent |

| ¹³C | Aromatic (C-NH₃⁺) | 130 - 145 |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States of Sulphur and Nitrogen

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the chemical (oxidation) states of the elements within a sample. For a solid sample of this compound, XPS would provide valuable information about the nitrogen and sulphur atoms.

The survey spectrum would confirm the presence of Carbon, Nitrogen, Oxygen, and Sulphur. High-resolution scans of the N 1s and S 2p regions would provide insight into their chemical states. The binding energy of the N 1s peak would be characteristic of a positively charged ammonium species (-NH₃⁺), typically around 401-402 eV. For the sulphur, the S 2p peak's binding energy would be used to confirm its oxidation state. In the sulphite (SO₃²⁻) ion, sulphur is in the +4 oxidation state, which corresponds to a characteristic binding energy in the S 2p spectrum, typically around 166-168 eV. nbinno.commhlw.go.jprsc.orgresearchgate.net

Table 4.3: Expected XPS Binding Energies for this compound

| Element | Core Level | Chemical State | Expected Binding Energy (eV) |

|---|---|---|---|

| Nitrogen | N 1s | Ammonium (-NH₃⁺) | ~401-402 |

UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible spectroscopy measures the absorption of light by a molecule as a function of wavelength, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum of this compound in a suitable solvent would be expected to show absorptions in the ultraviolet region characteristic of the phenylenediammonium cation. These absorptions are due to π → π* electronic transitions within the benzene (B151609) ring. The presence of the ammonium substituents would influence the exact position and intensity of these absorption bands compared to unsubstituted benzene.

Fluorescence spectroscopy measures the light emitted by a substance after it has absorbed light. Many aromatic compounds are fluorescent. An analysis of this compound would involve measuring its emission spectrum after exciting it at a wavelength corresponding to one of its absorption maxima. The resulting fluorescence spectrum, quantum yield, and lifetime would provide information about the nature of its excited states and de-excitation pathways.

Luminescence studies would explore the emission properties (fluorescence or phosphorescence) of the compound in detail. A key area of investigation would be solvatochromism—the change in the position, shape, and intensity of the absorption or emission bands as a function of the solvent's polarity. By measuring the UV-Vis and fluorescence spectra in a range of solvents with different polarities, one could probe the nature of the electronic ground and excited states and how they interact with the surrounding solvent molecules. A significant solvatochromic shift would indicate a substantial difference in the dipole moment between the ground and excited states of the o-phenylenediammonium cation.

Mass Spectrometry (e.g., LC-MS/MS) for Molecular Weight and Fragmentation Pathways

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of chemical compounds through the analysis of their fragmentation patterns. For a salt such as this compound, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are particularly suitable. In such an analysis, the compound would typically be ionized, and the resulting ions corresponding to the cationic and anionic components would be analyzed separately.

For this compound, the cationic component is the protonated form of benzene-o-diamine (o-phenylenediamine). The molecular formula for o-phenylenediamine (B120857) is C₆H₈N₂. wikipedia.org Its molar mass is 108.144 g/mol . wikipedia.org In positive ion mode mass spectrometry, the protonated molecule, [C₆H₈N₂ + H]⁺, would be expected at a mass-to-charge ratio (m/z) of approximately 109.

The fragmentation of o-phenylenediamine under electron ionization has been studied and provides insight into the expected fragmentation pathways in the MS/MS analysis of its protonated form. The fragmentation pattern is influenced by the presence of the benzene ring and the two amino groups. publish.csiro.au The mass spectrum is characterized by a molecular ion peak and several key fragment ions resulting from the loss of small molecules or radicals.

A primary fragmentation step involves the loss of a hydrogen cyanide (HCN) molecule from the molecular ion, which is a common fragmentation pathway for aromatic amines. publish.csiro.au This would result in a significant fragment ion. Subsequent fragmentation can lead to the formation of ions characteristic of aromatic species. publish.csiro.au

The detailed fragmentation pattern of o-phenylenediamine provides a fingerprint for its identification. The key fragments and their proposed structures are summarized in the table below.

Interactive Data Table: Mass Spectrometry Fragmentation of o-Phenylenediamine

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula of Fragment | Notes on Fragmentation Pathway |

| 108 | Molecular Ion | [C₆H₈N₂]⁺ | The parent molecule with one electron removed. |

| 81 | [M - HCN]⁺ | [C₅H₅N]⁺ | Resulting from the loss of a neutral hydrogen cyanide molecule. |

| 77 | Phenyl Cation | [C₆H₅]⁺ | A common fragment indicating the presence of a benzene ring. publish.csiro.au |

| 51-65 | Aromatic Fragments | Various | Characteristic smaller fragments from the breakdown of the benzene ring. publish.csiro.au |

Reactivity, Reaction Mechanisms, and Transformation Pathways of Benzene O Diamine Sulphite

Condensation Reactions Involving o-Phenylenediamine (B120857) and Sulphite-Containing Species

Condensation reactions are a cornerstone of o-phenylenediamine's reactivity, leading to the formation of a wide array of valuable heterocyclic structures. researchgate.netresearchgate.net While direct condensation of o-phenylenediamine with sulphite to form a heterocyclic ring is not a standard synthetic route, the presence of sulphite-containing species can influence these reactions, often in the context of purification or as a side reaction.

The synthesis of benzimidazoles is a hallmark reaction of o-phenylenediamine. The most common method, the Phillips condensation, involves reacting OPD with carboxylic acids or their derivatives (like esters or acid chlorides) under acidic conditions and heat. researchgate.net Another major route involves the condensation of OPD with aldehydes, which requires an oxidative step to achieve the final aromatic benzimidazole (B57391) ring. nih.govnih.gov Various oxidizing agents and catalysts have been employed for this transformation. nih.gov

Quinoxalines are typically formed through the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or benzil. This reaction is generally straightforward and provides a direct route to the quinoxaline (B1680401) core structure.

The role of sulphite species in these specific condensation reactions is not well-documented as a primary reactant. However, related sulfur compounds like sodium hydrosulfite (sodium dithionite) are sometimes used during the workup or purification of o-phenylenediamine to prevent or reverse oxidation, as OPD is prone to darkening upon exposure to air. orgsyn.org A patent exists for the preparation of sulfo-substituted benzimidazoles, but this involves a sulfonation reaction on a pre-formed benzimidazole ring, not a condensation involving sulphite. google.com

The study of the kinetics and thermodynamics of these cyclization reactions provides insight into the reaction mechanisms and feasibility. While specific kinetic data for the cyclization involving "Benzene-o-diamine sulphite" is not available, studies on related systems offer valuable information.

For instance, the kinetics of the oxidation of o-phenylenediamine in the presence of metal ions have been investigated. A study on the reaction between OPD and gold (III) established optimum conditions at pH 6 and determined the reaction to be non-spontaneous during activation. researchgate.net Another kinetic study involving horseradish peroxidase-catalyzed oxidation of OPD found the reaction follows Michaelis-Menten kinetics. nih.gov

Thermodynamic parameters for the reaction between o-phenylenediamine and gold (III) have been calculated, including activation energy (Ea), enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). These parameters help to understand the energy profile and spontaneity of the reaction under different temperatures. researchgate.net

Table 1: Activation and Thermodynamic Parameters for the Reaction of o-Phenylenediamine with Gold (III) at pH 6

| Parameter | Value | Unit |

|---|---|---|

| Activation Energy (Ea) | 1.009 | kJ·mol⁻¹ |

| Arrhenius Constant (A) | 3.46·10⁻² | s⁻¹ |

| Thermodynamic Data at 303.2 K | ||

| Enthalpy (ΔH) | -1.50 | kJ·mol⁻¹ |

| Entropy (ΔS) | -291.56 | J·mol⁻¹·K⁻¹ |

| Gibbs Free Energy (ΔG) | 86.87 | kJ·mol⁻¹ |

Data sourced from a kinetic study on the reaction between o-phenylenediamine and gold (III). researchgate.net

These data, while not directly for benzimidazole or quinoxaline formation with sulphite, illustrate the type of analysis required to understand the energetic landscape of OPD reactions. The general principles of cyclization suggest that the formation of stable aromatic heterocyclic rings like benzimidazoles is a thermodynamically favorable process.

Role as an Intermediate or Catalyst in Organic Transformations

There is limited evidence to suggest that "this compound" itself acts as a distinct, isolable intermediate or catalyst in major organic transformations. O-phenylenediamine can be a component of catalysts, often as a ligand for a metal center or as a precursor to more complex catalytic structures. orgsyn.org For example, OPD derivatives are used to create chelating ligands for coordination chemistry and have been incorporated into corrosion inhibitors. wikipedia.orgnih.gov However, the simple sulphite salt is not commonly cited for this purpose.

Redox Chemistry and Electron Transfer Mechanisms Involving Sulphite

The redox chemistry involving aromatic amines and sulphite is well-studied, particularly concerning one-electron transfer processes. osti.govacs.orgacs.org The sulphite radical anion (•SO₃⁻) is a key species in these reactions. nih.gov

Studies using pulse radiolysis have shown that the •SO₃⁻ radical can oxidize aromatic amines. For p-phenylenediamine (B122844) (an isomer of OPD), the rate constant for its oxidation by •SO₃⁻ in basic solution is 5.0 x 10⁷ M⁻¹s⁻¹. osti.gov Protonation of the amine significantly reduces the reaction rate. osti.gov Conversely, the radical cations of some aromatic amines can oxidize sulphite (SO₃²⁻) and bisulfite (HSO₃⁻) ions. The aniline (B41778) radical cation, for instance, oxidizes SO₃²⁻ with a very high rate constant of 4 x 10⁹ M⁻¹s⁻¹. osti.gov

This reciprocal relationship highlights a complex redox equilibrium that depends on the specific amine, the pH of the solution, and the redox potentials of the involved species. The electron transfer from sulphite can proceed through various mechanisms, including inner-sphere and outer-sphere pathways, depending on the reaction partners. pnas.org

Table 2: Rate Constants for One-Electron Redox Reactions Involving Aromatic Amines and Sulphite Species

| Reaction | pH | Rate Constant (k) | Unit |

|---|---|---|---|

| p-Phenylenediamine + •SO₃⁻ | Basic | 5.0 x 10⁷ | M⁻¹s⁻¹ |

| Protonated p-Phenylenediamine + •SO₃⁻ | 5.25 | 4.2 x 10⁶ | M⁻¹s⁻¹ |

| Aniline radical cation + SO₃²⁻ | --- | 4 x 10⁹ | M⁻¹s⁻¹ |

| Aniline radical cation + HSO₃⁻ | --- | 4.8 x 10⁶ | M⁻¹s⁻¹ |

Data from Neta, P., and Huie, R. E. (1985). osti.gov

This data indicates that electron transfer reactions between the components of this compound are plausible and likely to be rapid, proceeding through radical intermediates.

Stability and Degradation Pathways under Controlled Conditions

The stability of this compound is influenced by the inherent stability of its constituent ions. O-phenylenediamine is known to be sensitive to air and light, readily undergoing oxidation to form colored, polymeric products. osha.govmanavchem.com This instability means that samples often darken over time. wikipedia.org The presence of sulphite, a reducing agent, might offer some protection against oxidative degradation under certain conditions.

The stability and reactivity of both o-phenylenediamine and sulphite are highly dependent on pH and temperature.

pH: The pH of the solution dictates the protonation state of o-phenylenediamine (pKa values of its conjugate acids are ~4.57 and ~0.80) and the equilibrium between sulphite (SO₃²⁻), bisulfite (HSO₃⁻), and sulfurous acid (H₂SO₃). wikipedia.orgosti.gov As seen in the redox chemistry, the protonation state of the amine dramatically affects its reaction rates with sulphite radicals. osti.gov In acidic solutions, o-phenylenediamine is more stable as its protonated salt form. osha.gov However, extreme pH values can affect the stability of many organic compounds, potentially leading to hydrolysis or other degradation pathways. thescipub.com

Temperature: Increased temperature generally accelerates reaction rates, including degradation. Studies on the degradation of o-phenylenediamine in wastewater using a Fenton-like system showed that the initial reaction temperature is a main factor influencing the exothermic reaction rate. nih.gov For many organic dyes and compounds, temperature can significantly influence stability, although some, like certain textile dyes, show remarkable stability over a wide temperature range (e.g., 15-55°C). thescipub.comthescipub.com The thermal degradation of o-phenylenediamine itself would likely involve complex polymerization and fragmentation reactions. While specific studies on the thermal decomposition of the sulphite salt are scarce, it is expected that heating would promote both the oxidation of the diamine and the decomposition of the sulphite, potentially releasing sulfur dioxide.

Photo-induced Degradation Mechanisms

The photo-induced degradation of o-phenylenediamine (OPD) primarily proceeds through direct photolysis and indirect, sensitized pathways involving reactive oxygen species (ROS). Upon absorption of ultraviolet (UV) or visible light, the OPD molecule is promoted to an excited electronic state. From this state, it can undergo several transformation pathways.

Direct Photolysis and Dimerization: In its excited state, the OPD molecule can react with another ground-state molecule, leading to dimerization and subsequent polymerization. A key photo-oxidation product of OPD is 2,3-diaminophenazine (DAP), a stable, colored, and fluorescent compound. nih.govacs.org This process involves the oxidative coupling of two OPD molecules. Further oxidation and polymerization can lead to the formation of complex oligomeric and polymeric products, often referred to as polyOPDs. nih.govmdpi.com

Indirect Photolysis via Reactive Oxygen Species (ROS): Indirect photolysis is a significant degradation pathway for aromatic amines and is often mediated by ROS such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂). nih.gov These highly reactive species can be generated in aqueous environments under irradiation.

Hydroxyl Radical (•OH) Attack: Hydroxyl radicals can attack the aromatic ring of OPD, leading to the formation of hydroxylated intermediates. These intermediates are often unstable and can undergo further oxidation, ring-opening, or polymerization.

Singlet Oxygen (¹O₂) Reactions: Singlet oxygen can also react with the electron-rich amino groups and the aromatic ring of OPD, contributing to its transformation into various oxidation products.

Studies on the photolysis of related p-phenylenediamine (PPD) compounds confirm that •OH and ¹O₂ are crucial mediators in their degradation under simulated sunlight. nih.gov

Role of the Sulphite Anion: The sulphite anion (SO₃²⁻) present in "this compound" can play a complex role in the photodegradation process. Sulphite is known to react with and quench certain reactive oxygen species. For instance, excessive sulphite can reduce the concentration of sulphate radicals (SO₄•⁻), which could otherwise contribute to degradation. mdpi.com Conversely, under certain conditions, sulphite radicals (SO₃•⁻) could be formed, participating in the degradation pathways. The precise role of sulphite would depend on factors such as pH, oxygen concentration, and the specific ROS involved in the degradation of the o-phenylenediamine cation.

Table 1: Key Transformation Products from o-Phenylenediamine Degradation

The following table summarizes the primary products identified from the chemical and photo-induced oxidation of o-phenylenediamine.

| Product Name | Chemical Formula | Formation Pathway | Reference |

| 2,3-Diaminophenazine (DAP) | C₁₂H₁₀N₄ | Oxidative dimerization of two o-phenylenediamine molecules. nih.gov | nih.govacs.orgacs.org |

| Polymerized OPD (polyOPDs) | (C₆H₆N₂)n | Further oxidation and polymerization of OPD and its dimers. nih.gov | nih.gov |

| Benzimidazole | C₇H₆N₂ | Condensation reaction with formic acid (a potential advanced oxidation product). wikipedia.org | wikipedia.org |

| Quinoxalinedione | C₈H₄N₂O₂ | Condensation with dimethyl oxalate (B1200264) (illustrates reactivity with dicarbonyls). wikipedia.org | wikipedia.org |

Theoretical and Computational Investigations of Benzene O Diamine Sulphite

Density Functional Theory (DFT) for Molecular Geometry, Electronic Structure, and Reactivity Descriptors

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net DFT methods calculate the total energy of a system based on its electron density, which allows for the determination of optimized molecular geometry, electronic properties, and various reactivity descriptors. For Benzene-o-diamine sulphite, DFT calculations would involve optimizing the three-dimensional structure of the o-phenylenediammonium cation and the sulphite anion, providing precise bond lengths, bond angles, and dihedral angles.

HOMO-LUMO Gap Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of chemical reactivity analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. researchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. chalcogen.ro

Table 1: Illustrative Frontier Molecular Orbital Data for this compound Note: These values are hypothetical and serve to illustrate the typical output of a DFT calculation. Actual values would require specific computation.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.85 |

| LUMO | -1.20 |

| HOMO-LUMO Gap (ΔE) | 4.65 |

Molecular Electrostatic Potential (MEP) Mapping and Fukui Function Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other species. researchgate.net The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net For the o-phenylenediammonium cation, the MEP map would likely show negative potential around the π-system of the benzene (B151609) ring and positive potential concentrated near the hydrogen atoms of the ammonium (B1175870) groups (-NH3+). tandfonline.comtandfonline.com This visualization helps identify sites for hydrogen bonding and other non-covalent interactions.

Fukui function analysis provides a more quantitative measure of local reactivity at specific atomic sites within a molecule. mdpi.com It describes the change in electron density at a given point when an electron is added to or removed from the system. dntb.gov.ua The condensed Fukui functions (fk+, fk-, fk0) are used to identify the most likely sites for nucleophilic, electrophilic, and radical attack, respectively. dntb.gov.ua This analysis would pinpoint which atoms in the this compound ion pair are most reactive and the nature of that reactivity.

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling Lewis structures. uni-muenchen.dempg.de This method provides detailed information about charge distribution (natural population analysis), hybridization of atomic orbitals, and the stabilizing effects of electron delocalization. uni-muenchen.deresearchgate.net For this compound, NBO analysis would quantify the charge transfer between the cation and anion and analyze hyperconjugative interactions, such as the delocalization of electron density from the amino groups into the aromatic ring, which contributes to the molecule's stability. chalcogen.ro

Quantum Theory of Atoms in Molecules (QTAIM) , developed by Richard Bader, analyzes the topology of the electron density to define atoms and chemical bonds. wikipedia.org This method identifies critical points in the electron density where the gradient is zero. The presence of a bond critical point (BCP) between two nuclei and its associated properties (such as electron density and the Laplacian of the density) can be used to characterize the nature of the chemical bond (e.g., covalent, ionic, hydrogen bond). researchgate.net QTAIM analysis of this compound would provide a rigorous definition of the bonding within the o-phenylenediammonium cation and characterize the non-covalent interactions between the cation and the sulphite anion.

Molecular Dynamics (MD) Simulations for Conformational Space and Intermolecular Dynamics

While DFT calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, diffusion, and intermolecular interactions over time. rsc.orgdocumentsdelivered.com

For this compound, an MD simulation would typically be performed in a solvent (like water) to understand how the salt behaves in a condensed phase. The simulation would reveal the stability of the ion pair, the structure of the surrounding solvent shells, and the dynamics of hydrogen bonding between the o-phenylenediammonium cation, the sulphite anion, and water molecules. This provides insight into how the compound behaves in a realistic chemical environment, which is crucial for understanding its properties in solution. researchgate.netresearchgate.net

Ab Initio and Semi-Empirical Calculations for Energetics and Reaction Pathways

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. While computationally more demanding than DFT, high-level ab initio methods (like Møller-Plesset perturbation theory or Coupled Cluster theory) can provide very accurate energies for molecules and reaction transition states. These methods would be valuable for benchmarking the results from DFT and for calculating highly accurate reaction barriers or interaction energies for this compound.

Semi-empirical methods , on the other hand, use parameters derived from experimental data to simplify the calculations. They are much faster than DFT or ab initio methods, allowing for the study of larger systems or longer timescales, albeit with lower accuracy. They could be employed for preliminary explorations of reaction pathways or for modeling large aggregates of this compound molecules.

Topological Analyses (ELF, LOL) for Chemical Bonding and Electron Localization

In addition to QTAIM, other topological analyses provide intuitive pictures of chemical bonding.

The Electron Localization Function (ELF) is a measure of the likelihood of finding an electron in the neighborhood of a reference electron with the same spin. wikipedia.orgcam.ac.uk ELF values range from 0 to 1, where high values (close to 1) correspond to regions of high electron localization, such as covalent bonds, lone pairs, and atomic cores. youtube.comresearchgate.net An ELF analysis of this compound would visually map these regions, providing a clear picture of the covalent bonding framework within the cation and anion and the location of non-bonding electrons. tandfonline.comresearchgate.net

The Localized Orbital Locator (LOL) is another function that reveals regions of high electron localization. tandfonline.comresearchgate.net It is particularly effective at distinguishing between regions of bonding and non-bonding electrons and can provide a clear, intuitive picture of π-electron delocalization in aromatic systems. researchgate.net For the o-phenylenediamine (B120857) moiety, LOL analysis would complement ELF by highlighting the delocalized π-system of the benzene ring and the localized sigma bonds.

Coordination Chemistry and Complexation of Benzene O Diamine Sulphite Species

Benzene-o-diamine as a Ligand Precursor: Nature of Metal-Ligand Interactions

Benzene-o-diamine is a bidentate ligand, coordinating to metal centers through the lone pairs of electrons on its two adjacent amino groups. researchgate.net This chelation results in the formation of a stable five-membered ring with the metal ion, a key factor in the stability of the resulting complexes. nih.gov The coordination bond is a dative covalent bond, where the nitrogen atoms of the diamine donate electron density to the vacant orbitals of the metal ion. wikipedia.org

Formation of Metal-Diamine-Sulphite Complexes and Stoichiometry

Metal-diamine-sulphite complexes can be synthesized by reacting a metal salt with o-phenylenediamine (B120857) and a source of sulphite ions, such as sodium sulphite. The stoichiometry of the resulting complexes can vary depending on the molar ratios of the reactants and the coordination preferences of the metal ion. researchgate.net Common stoichiometries for metal-o-phenylenediamine complexes are 1:1 and 1:2 (metal:ligand). scirp.orgresearchgate.net

For instance, in a hypothetical reaction, a divalent metal ion (M²⁺) could react with o-phenylenediamine (OPD) and sulphite (SO₃²⁻) to form complexes such as [M(OPD)(SO₃)], [M(OPD)₂(SO₃)], or even more complex polynuclear structures. The formation of these complexes is governed by the principles of coordination chemistry, with the most stable complex being the one that satisfies the coordination number and geometric preferences of the central metal ion. scirp.org

Spectroscopic Signatures of Complexation (e.g., Shifts in IR, UV-Vis)

The formation of metal-o-phenylenediamine complexes can be readily monitored using spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

Infrared (IR) Spectroscopy: Upon coordination of the o-phenylenediamine ligand to a metal center, characteristic shifts in the vibrational frequencies of the amino groups are observed. The N-H stretching vibrations, which typically appear in the range of 3300-3500 cm⁻¹ in the free ligand, often shift to lower frequencies in the complex. worldresearchersassociations.com This shift is indicative of the donation of electron density from the nitrogen atoms to the metal ion, which weakens the N-H bond. worldresearchersassociations.com Similarly, the N-H bending vibrations are also affected by coordination. researchgate.net The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) bonds. worldresearchersassociations.com

Interactive Data Table: Typical IR Spectral Shifts in Metal-o-phenylenediamine Complexes

| Vibrational Mode | Free Ligand (cm⁻¹) | Coordinated Ligand (cm⁻¹) | Reference |

| ν(N-H) | 3383-3364 | 3379-3210 | worldresearchersassociations.com |

| δ(N-H) | ~1620 | Shift to lower frequency | researchgate.net |

| ν(M-N) | - | 501 | worldresearchersassociations.com |

Interactive Data Table: Illustrative UV-Vis Absorption Data for Metal-o-phenylenediamine Complexes

| Complex | Solvent | Absorption Bands (nm) | Assignment | Reference |

| Cu(II)-Schiff base of OPD | DMSO | ~380, ~650 | LMCT, d-d | ias.ac.in |

| Zn(II)-Schiff base of OPD | DMSO | ~370 | LMCT | researchgate.net |

| VO(II)-OPD | DMSO | ~340, ~590 | Charge Transfer, d-d | worldresearchersassociations.com |

Geometric and Electronic Structures of Coordination Compounds

Metal complexes of o-phenylenediamine can adopt various geometries depending on the coordination number of the central metal ion and the steric and electronic properties of the ligands. ias.ac.in Common geometries include square planar, tetrahedral, and octahedral. ias.ac.inresearchgate.net For example, Cu(II) and Ni(II) complexes of Schiff bases derived from o-phenylenediamine have been reported to exhibit square-planar geometry, while Mn(II) complexes can be octahedral. ias.ac.in Vanadyl (VO²⁺) complexes with o-phenylenediamine have been proposed to have a square pyramidal structure. worldresearchersassociations.com

The electronic structure of these complexes is determined by the interplay between the metal d-orbitals and the ligand orbitals. The o-phenylenediamine ligand is a σ-donor, and the nitrogen lone pairs occupy some of the metal's d-orbitals. The electronic properties of the complexes, such as their magnetic behavior and redox potentials, are a direct consequence of their electronic structure. nih.gov

Chelation Effects and Stability Constants of Metal-Benzene-o-diamine Sulphite Complexes

The chelation of o-phenylenediamine to a metal ion leads to a significant increase in the stability of the complex compared to analogous complexes with monodentate amine ligands. This is known as the chelate effect. The increased stability is primarily due to a favorable entropy change upon chelation. wikipedia.org

The stability of metal-o-phenylenediamine complexes can be quantified by their stability constants (log K). These constants are a measure of the equilibrium constant for the formation of the complex in solution. scirp.org The stability of these complexes is influenced by factors such as the nature of the metal ion, the pH of the solution, and the solvent. scirp.orgoup.com For a series of divalent metal ions, the stability of their o-phenylenediamine complexes often follows the Irving-Williams series. scirp.org

Interactive Data Table: Stability Constants (log β) of Metal-o-phenylenediamine Complexes in Water

| Metal Ion | log β | Reference |

| Cr³⁺ | > | scirp.orgscirp.org |

| Cu²⁺ | > | scirp.orgscirp.org |

| Ni²⁺ | > | scirp.orgscirp.org |

| Zn²⁺ | > | scirp.orgscirp.org |

| Pb²⁺ | < | scirp.orgscirp.org |

Note: The table indicates the relative order of stability as precise values can vary with experimental conditions.

Role of Sulphite Anion as a Co-ligand or Counterion in Metal Complexes

The sulphite anion (SO₃²⁻) is a versatile species in coordination chemistry and can act as either a co-ligand, directly bonding to the metal center, or as a counterion, balancing the charge of the complex cation. wikipedia.orgwikipedia.org

Sulphite as a Co-ligand: When acting as a ligand, the sulphite ion can coordinate to a metal ion in several ways. It can bind through the sulfur atom (S-bonded), through one of the oxygen atoms (O-bonded), or it can act as a bridging ligand, connecting two metal centers. wikipedia.org The S-bonded mode is more common. wikipedia.org The presence of the sulphite ligand in the coordination sphere can significantly influence the geometric and electronic properties of the complex. wikipedia.org

The specific role of the sulphite anion in a metal-benzene-o-diamine complex would depend on the reaction conditions and the coordination preferences of the metal ion. Spectroscopic and crystallographic studies would be necessary to definitively determine its role in any given complex.

Environmental Transformation and Mechanistic Pathways of Benzene O Diamine Sulphite

Abiotic Degradation Pathways in Aqueous Environments (e.g., Hydrolysis, Photolysis)

In aqueous environments, Benzene-o-diamine sulphite is expected to dissociate, releasing o-phenylenediamine (B120857) and sulphite ions. The subsequent abiotic degradation is therefore primarily that of OPDA. While OPDA itself is not expected to volatilize significantly from water surfaces, it is susceptible to degradation through processes like photolysis and advanced oxidation.

Studies on the photodegradation of o-phenylenediamine in aqueous solutions have shown that it follows pseudo-first-order kinetics. The presence of dissolved organic matter can influence the rate of this degradation. Advanced oxidation processes (AOPs), such as the use of UV radiation with hydrogen peroxide (UV/H₂O₂), have been found to be effective in degrading OPDA in water.

The main degradation products identified from these processes include 2-aminophenol, catechol, and hydroquinone. The formation of these products suggests that the degradation proceeds through the oxidation of the aromatic ring and the amino groups.

Direct studies on how sulphite or bisulphite concentrations affect the degradation kinetics of this compound are not available. However, considering the chemistry of OPDA and sulphite, it is plausible that the sulphite ion could play a role in the transformation pathways. For instance, o-benzoquinone, an oxidation product of OPDA, is known to react with sulphite. This reaction involves the nucleophilic addition of sulphite to the o-benzoquinone, leading to the formation of catechol and sulphate. This suggests that the presence of sulphite could influence the distribution of transformation products, potentially favoring the formation of catechol.

Biotic Transformation Mechanisms (e.g., Microbial Degradation)

The biotic transformation of this compound is expected to be limited, based on findings for o-phenylenediamine. OPDA is generally considered to be not readily biodegradable in water and may be non-degradable in soil. Its presence has been shown to be inhibitory to some common soil and aquatic bacteria, including nitrogen-fixing bacteria, which could further limit its microbial degradation.

While comprehensive studies on the specific microbial pathways for OPDA degradation are scarce, research on aniline (B41778) and its derivatives suggests that microorganisms capable of degrading aromatic amines do exist. The degradation of such compounds typically involves initial oxidation steps to form catechols, which can then be further metabolized through ring cleavage. However, the stability of the phenylenediamine structure appears to make it more resistant to microbial attack compared to simpler anilines.

Identification of Key Transformation Products and Reaction Intermediates

The transformation of this compound is anticipated to yield a variety of products, primarily arising from the degradation of the dissociated o-phenylenediamine.

Table 1: Identified Transformation Products of o-Phenylenediamine

| Transformation Process | Key Products and Intermediates |

|---|---|

| Advanced Oxidation / Photolysis | 2-Aminophenol, Catechol, Hydroquinone |

| Peroxidase-mediated Oxidation | 2,3-Diaminophenazine, Polymeric materials |

| Reaction with Nitrous Acid | Benzotriazole, Polymeric materials |

The reaction of OPDA with hydrogen peroxide in the presence of peroxidase has been shown to produce 2,3-diaminophenazine and other polymeric materials through a free radical mechanism. In acidic environments where nitrous acid may be present, OPDA can undergo diazotization to form benzotriazole.

Adsorption and Mobility in Environmental Compartments

The mobility of this compound in the environment will be governed by the behavior of o-phenylenediamine upon its release. OPDA is expected to be mobile in soil and has the potential to leach into groundwater. However, its mobility is significantly influenced by soil properties, particularly the organic matter content.

Emerging Research Avenues and Interdisciplinary Perspectives

Development of Novel Functional Materials Utilizing Benzene-o-diamine Sulphite as a Building Block

Benzene-o-diamine and its salts are crucial precursors in the synthesis of intrinsically conductive polymers and other functional materials. The oxidative polymerization of o-phenylenediamine (B120857) leads to the formation of poly(o-phenylenediamine) (PoPD), a polymer noted for its solubility, fluorescence, and conductive properties. researchgate.net This process is typically carried out in an acidic medium using various chemical oxidants like potassium dichromate or ammonium (B1175870) persulfate. chalcogen.roimt.si In this context, this compound can serve as a readily available monomer salt, facilitating polymerization in aqueous systems.

The resulting PoPD is characterized as a ladder-like polymer containing phenazine (B1670421) rings, which contributes to its unique electronic and optical properties. chalcogen.ro Research into PoPD and its copolymers, for instance with o/p-toluidine, has demonstrated that their electrical conductivity and spectroscopic characteristics can be tuned by modifying the monomer ratios and synthesis conditions. imt.si

Beyond polymers, OPD derivatives are being explored as effective corrosion inhibitors. They function by adsorbing onto metal surfaces to form a protective barrier that mitigates both anodic and cathodic corrosion reactions, representing an environmentally conscious approach to rust prevention. nih.gov

Table 1: Properties and Applications of o-Phenylenediamine-Based Polymers

| Polymer Type | Key Properties | Potential Applications |

|---|---|---|

| Poly(o-phenylenediamine) (PoPD) | Good solubility, Intense fluorescence, Electrical conductivity | Chemical sensors, Microelectronics, Anticorrosive agents |

Exploration in Supramolecular Chemistry and Self-Assembly Processes

The structure of o-phenylenediamine, with its aromatic ring and adjacent amine groups, makes it an ideal candidate for studies in supramolecular chemistry. Research has shown that oligo(o-phenylenediamine) can rapidly self-assemble into one-dimensional nanostructures such as fibers and wires. nih.gov This process is driven by non-covalent π-π stacking interactions between the aromatic rings when the molecules are transferred from a good solvent to a poor one. nih.gov

This capacity for self-assembly is a cornerstone of creating complex, functional architectures from simple molecular units. ox.ac.uk In the broader context of nitrogen-containing macrocycles, building blocks similar to OPD are used to construct porous, three-dimensional frameworks through hierarchical self-assembly. mdpi.com These organized structures are of great interest for molecular recognition and the development of advanced functional materials. mdpi.com Furthermore, studies on carbon dots derived from o-phenylenediamine show that H-aggregates form through different self-assembly modes, creating multiple discrete electronic states that influence the material's photoluminescent properties. oup.com

Integration in Advanced Catalytic Systems

Phenylenediamine-based molecules are emerging as important ligands and precursors for advanced catalytic systems. Scientists have developed highly active catalysts for the oxygen reduction reaction (ORR) by pyrolyzing poly-m-phenylenediamine with an iron source to create FeNₓ/C structures. acs.org These non-precious metal catalysts are crucial for energy technologies like fuel cells. Interestingly, the catalytic activity of these materials can be significantly suppressed by low-valence sulfur-containing species such as sulfur dioxide (SO₂), indicating a strong interaction between the active sites and sulfur compounds related to sulfites. acs.org

In the field of electrocatalysis, computational studies have compared cobalt complexes containing o-phenylenediamine with analogous sulfur-containing ligands for the reduction of CO₂. mdpi.com These theoretical investigations aim to understand how replacing a nitrogen donor with a sulfur atom affects the electronic structure and catalytic efficiency, highlighting the nuanced roles of different functional groups in designing catalysts. mdpi.com

Theoretical Prediction of Novel Reactivities and Structures

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the behavior of o-phenylenediamine and its derivatives at a molecular level. DFT calculations are employed to investigate the electronic structure of metal complexes containing OPD, providing insights into their stability and potential as catalysts for reactions like CO₂ reduction. mdpi.com

Theoretical models are also used to elucidate reaction mechanisms. For instance, DFT calculations have been instrumental in understanding the two-step oxidation process of o-phenylenediamine, which involves the deprotonation of an amino group followed by an electronic rearrangement to form a π-conjugated system. mdpi.comresearchgate.net In materials science, DFT has been used to characterize the mesoporous structure of poly(o-phenylenediamine), confirming pore diameters conducive to applications in adsorption and catalysis. chalcogen.ro These theoretical predictions guide experimental work, accelerating the discovery of new materials and functionalities.

Table 2: Application of DFT in o-Phenylenediamine Research

| Research Area | Information Gained from DFT | Reference |

|---|---|---|

| Catalysis | Electronic structure and stability of metal-OPD complexes | mdpi.com |

| Reaction Mechanisms | Step-by-step pathway of OPD oxidation | mdpi.comresearchgate.net |

| Materials Science | Pore size and structure of PoPD polymers | chalcogen.ro |

Analytical Method Development for In Situ Monitoring of this compound Transformations

The transformation of o-phenylenediamine, particularly its oxidation, is the basis for numerous modern analytical methods. A significant advancement is the use of Surface-Enhanced Raman Spectroscopy (SERS) for the real-time, in situ monitoring of OPD oxidation on the surface of gold nanoparticles. mdpi.comresearchgate.net This powerful technique provides molecular fingerprint information, allowing researchers to study reaction kinetics and identify intermediate species, which is often not possible with conventional methods like mass spectrometry or chromatography. mdpi.com

Furthermore, the oxidation of OPD to the highly fluorescent product 2,3-diaminophenazine is widely exploited in the design of fluorescent and colorimetric sensors. acs.orgnih.gov These sensors have been developed for the highly sensitive and selective detection of a wide range of analytes, including heavy metal ions (e.g., Cu²⁺, Ag⁺, Hg²⁺) and important biological molecules. acs.orgnih.gov The sensing process often relies on the analyte catalyzing the oxidation of OPD, leading to a measurable change in fluorescence or color. nih.gov These methods represent a versatile and effective strategy for monitoring chemical and biological processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.